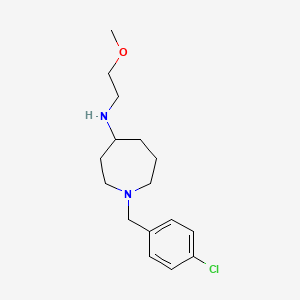

1-(4-chlorobenzyl)-N-(2-methoxyethyl)azepan-4-amine

CAS No.:

Cat. No.: VC15772503

Molecular Formula: C16H25ClN2O

Molecular Weight: 296.83 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H25ClN2O |

|---|---|

| Molecular Weight | 296.83 g/mol |

| IUPAC Name | 1-[(4-chlorophenyl)methyl]-N-(2-methoxyethyl)azepan-4-amine |

| Standard InChI | InChI=1S/C16H25ClN2O/c1-20-12-9-18-16-3-2-10-19(11-8-16)13-14-4-6-15(17)7-5-14/h4-7,16,18H,2-3,8-13H2,1H3 |

| Standard InChI Key | OIYBUPBURPHKFF-UHFFFAOYSA-N |

| Canonical SMILES | COCCNC1CCCN(CC1)CC2=CC=C(C=C2)Cl |

Introduction

Chemical Identity and Structural Properties

IUPAC Nomenclature and Molecular Formula

The compound’s systematic name is 1-[(4-chlorophenyl)methyl]-N-(2-methoxyethyl)azepan-4-amine, reflecting its azepane backbone substituted with a 4-chlorobenzyl group at position 1 and a 2-methoxyethylamine moiety at position 4. Its molecular formula is C₁₆H₂₅ClN₂O, with a molecular weight of 296.83 g/mol.

Structural Characterization

The canonical SMILES notation (COCCNC1CCCN(CC1)CC2=CC=C(C=C2)Cl) illustrates the seven-membered azepane ring, the 4-chlorobenzyl substituent, and the methoxyethylamine side chain. X-ray crystallography data are unavailable, but computational models suggest a chair conformation for the azepane ring, stabilized by intramolecular hydrogen bonding between the amine and methoxy groups.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 296.83 g/mol | |

| Boiling Point | Not reported | – |

| LogP (Partition Coefficient) | Estimated 1.8–2.3 (lipophilic) | |

| Solubility | Likely soluble in DMSO, ethanol |

Synthesis and Manufacturing

Synthetic Pathways

The synthesis involves a multi-step sequence starting with azepan-4-amine (CAS 108724-15-8) , which undergoes alkylation with 4-chlorobenzyl chloride followed by nucleophilic substitution with 2-methoxyethylamine. Critical reaction parameters include:

-

Temperature: 60–80°C for alkylation to minimize side reactions.

-

Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM) for improved yield.

-

Catalyst: Triethylamine (TEA) to scavenge HCl byproducts.

Purification and Yield Optimization

Column chromatography (silica gel, ethyl acetate/hexane gradient) achieves >95% purity. Industrial-scale production may employ continuous-flow reactors to enhance reproducibility, though no large-scale data are publicly available.

Applications in Drug Development

Lead Compound Optimization

The methoxyethyl side chain enhances water solubility compared to unsubstituted azepanes, addressing a common limitation in central nervous system (CNS) drug candidates. Medicinal chemistry efforts could explore:

-

Halogen substitution: Replacing chlorine with fluorine to modulate pharmacokinetics .

-

Stereochemistry: Enantioselective synthesis to isolate biologically active isomers .

Preclinical Challenges

-

Metabolic Stability: Cytochrome P450 (CYP3A4) likely mediates hepatic oxidation of the azepane ring, necessitating prodrug strategies.

-

Blood-Brain Barrier Permeability: Computational models predict moderate permeability (LogBB = -0.7), requiring structural tweaks for CNS targets.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume